molecular formula C20H20ClNO4S B3961611 3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile

3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile

Katalognummer B3961611
Molekulargewicht: 405.9 g/mol
InChI-Schlüssel: AGPKYEYVTLTVHS-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile, also known as BMS-687453, is a chemical compound that belongs to the class of acrylonitrile derivatives. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.

Wirkmechanismus

PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile leads to increased insulin sensitivity and glucose uptake in peripheral tissues. This compound binds to the catalytic site of PTP1B and prevents its dephosphorylation of insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This results in increased phosphorylation of IRS-1 and downstream activation of the PI3K/Akt pathway, which promotes glucose uptake and glycemic control.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and glycemic control in animal models of obesity and diabetes. It also reduces body weight and adiposity, potentially through its effects on energy expenditure and lipid metabolism. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is a potent and selective inhibitor of PTP1B, with no significant off-target effects reported in preclinical studies. It has a favorable pharmacokinetic profile and can be administered orally, making it convenient for use in animal studies. However, the synthesis of this compound is complex and low-yielding, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for the research and development of 3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile. One area of interest is the exploration of its therapeutic potential in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another direction is the optimization of its pharmacokinetic properties and formulation for clinical use. Additionally, the identification of biomarkers of response to this compound could facilitate patient selection and monitoring in clinical trials. Finally, the development of more efficient and scalable synthesis methods for this compound could improve its availability and reduce its cost for research and clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its inhibition of PTP1B enhances insulin signaling and improves glycemic control, and it has shown favorable biochemical and physiological effects in preclinical studies. Future research directions include exploring its therapeutic potential in other metabolic disorders, optimizing its pharmacokinetic properties for clinical use, and developing more efficient synthesis methods.

Wissenschaftliche Forschungsanwendungen

3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. As an inhibitor of PTP1B, this compound enhances insulin signaling and improves glucose uptake in peripheral tissues, leading to improved glycemic control and insulin sensitivity. In preclinical studies, this compound has been shown to reduce body weight and improve metabolic parameters in animal models of obesity and diabetes.

Eigenschaften

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4S/c1-3-4-11-26-19-10-5-15(13-20(19)25-2)12-18(14-22)27(23,24)17-8-6-16(21)7-9-17/h5-10,12-13H,3-4,11H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKYEYVTLTVHS-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile
Reactant of Route 4
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile
Reactant of Route 6
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.